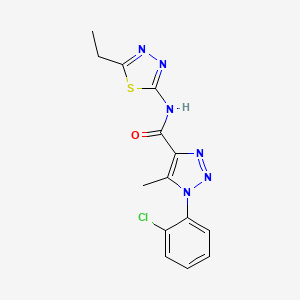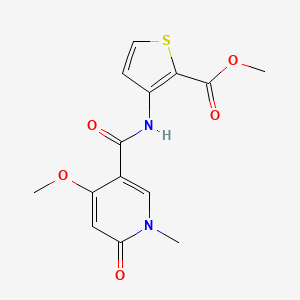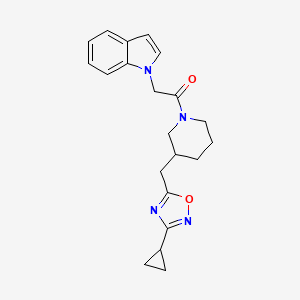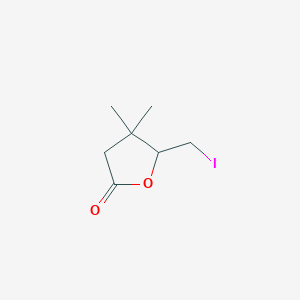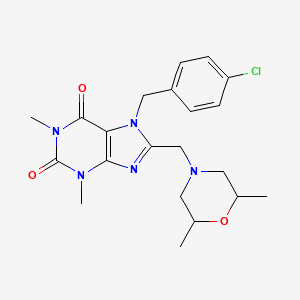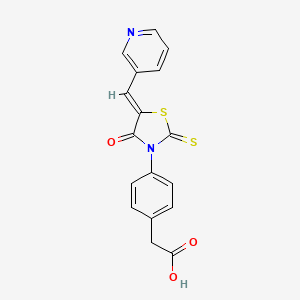
(Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid” is a complex organic compound that contains several functional groups and rings. It has a thiazolidine ring, which is a five-membered ring containing a sulfur atom, a nitrogen atom, and three carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiazolidine ring and the pyridine ring would likely contribute significantly to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonyl group (C=O) is often involved in reactions such as nucleophilic addition or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .
科学的研究の応用
Antifungal Activity
Rhodanineacetic acid derivatives, similar in structure to the mentioned compound, have been prepared as potential antifungal compounds. Their lipophilicity was analyzed, and a few demonstrated significant antifungal effects against certain fungal species, highlighting their potential as antifungal agents. This suggests a possible application of the compound in developing treatments against fungal infections (Doležel et al., 2009).
Photophysical Properties
Novel chromophores derived from this compound have been synthesized and studied for their photophysical properties, including absorption and emission wavelengths. These studies suggest applications in the development of new materials for optoelectronics and sensors, due to their interesting intramolecular charge transfer characteristics and viscosity-induced emission (Jachak et al., 2021).
Antimicrobial Evaluation
Thiazolidinone derivatives bearing the pyridine moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited activity against specific bacterial and fungal pathogens, indicating potential applications in the development of new antimicrobial agents (Khalil et al., 2014).
Biological Studies
Studies on novel thiazolidinones derived from pyridine-3-carboxylic acid have shown that these compounds possess biological activity. This suggests potential applications in medicinal chemistry for the development of therapeutics based on modifications of the compound's structure (Revanasiddappa & Subrahmanyam, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-15(21)9-11-3-5-13(6-4-11)19-16(22)14(24-17(19)23)8-12-2-1-7-18-10-12/h1-8,10H,9H2,(H,20,21)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLGWJPCDPRJIM-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine](/img/structure/B2401252.png)
![4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2401254.png)
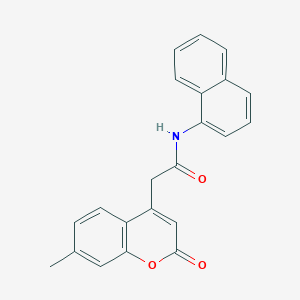

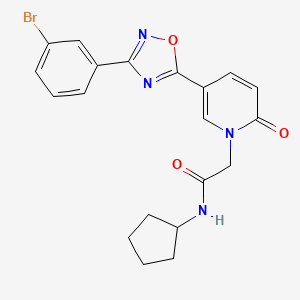
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)
